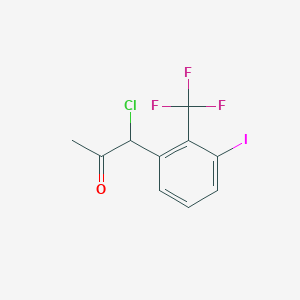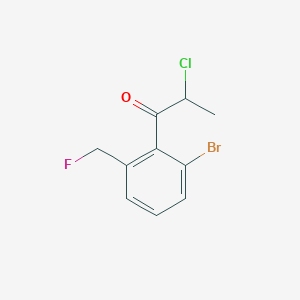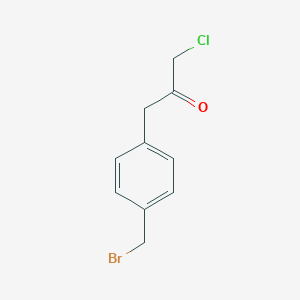![molecular formula C15H11BrN6O2S B14045757 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)-](/img/structure/B14045757.png)
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolopyridine core, which is a fused bicyclic structure, and is substituted with various functional groups, including a bromine atom, a phenylsulfonyl group, and a tetrazolylmethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)- typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
- Formation of the pyrrolopyridine core through cyclization reactions.
- Introduction of the bromine atom via halogenation reactions.
- Attachment of the phenylsulfonyl group through sulfonylation reactions.
- Incorporation of the tetrazolylmethyl group via azide-alkyne cycloaddition (click chemistry).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cycloaddition: Formation of new ring structures through the addition of multiple reactants.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or organometallic reagents.
Cycloaddition: Reagents such as azides and alkynes for click chemistry.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions used. For example, oxidation of the phenylsulfonyl group could yield sulfonic acids, while reduction of the bromine atom could yield the corresponding hydrogenated compound.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As a precursor for the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)- would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: Modulating their activity and affecting downstream signaling pathways.
Interacting with nucleic acids: Influencing gene expression and protein synthesis.
Modifying cellular structures: Affecting cell function and viability.
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: Compounds with similar core structures but different substituents.
Phenylsulfonyl-substituted compounds: Compounds with similar sulfonyl groups but different core structures.
Tetrazolylmethyl-substituted compounds: Compounds with similar tetrazole groups but different core structures.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-(phenylsulfonyl)-2-(1H-tetrazol-1-ylmethyl)- is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C15H11BrN6O2S |
|---|---|
分子量 |
419.3 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-4-bromo-2-(tetrazol-1-ylmethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H11BrN6O2S/c16-14-6-7-17-15-13(14)8-11(9-21-10-18-19-20-21)22(15)25(23,24)12-4-2-1-3-5-12/h1-8,10H,9H2 |
InChI 键 |
BSTVLCGEQPYLSU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)CN4C=NN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


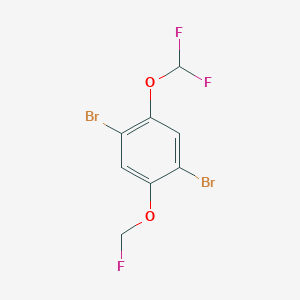
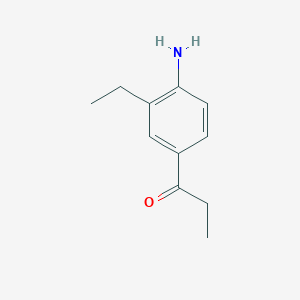


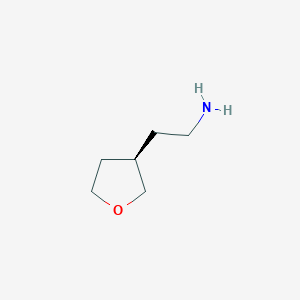
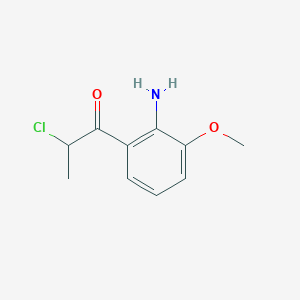
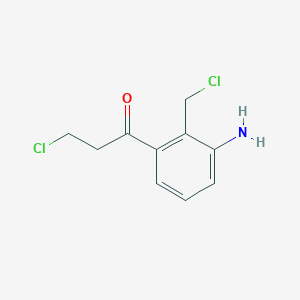
![(1R,5S,7R)-2-Oxabicyclo[3.2.0]heptane-7-carboxylic acid](/img/structure/B14045719.png)


